(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
This compound is a chiral propanoic acid derivative featuring two key substituents:
- At position 2 (S-configuration): A tert-butoxycarbonyl (Boc)-protected amino group [(2-methylpropan-2-yl)oxycarbonylamino], which enhances stability during synthesis and modulates solubility .
- At position 3: A carboxymethylsulfanyl group (-SCH₂COOH), introducing additional acidity and hydrogen-bonding capacity.
Molecular Formula: The Boc group contributes C₅H₁₀O₂N, while the carboxymethylsulfanyl group adds C₃H₅O₂S. Combined with the propanoic acid backbone (C₃H₆O₂), the estimated formula is C₁₁H₁₉NO₆S (exact data unavailable; inferred from structural analogs) . Key Properties:
Properties
IUPAC Name |
(2S)-3-(carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(16)11-6(8(14)15)4-18-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUCUVXLBDHBEJ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly referred to as Boc-Cys-OH, is a cysteine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a carboxymethylsulfanyl group and an isobutyloxycarbonylamino moiety, which influence its reactivity and interaction with biological systems.
Chemical Structure
The chemical structure of Boc-Cys-OH can be represented as follows:
This structure includes a central cysteine backbone modified with a carboxymethylsulfanyl group and a protective Boc (tert-butyloxycarbonyl) group.
The biological activity of Boc-Cys-OH can be attributed to its ability to act as a thiol donor, which is crucial in various biochemical processes, including:
- Antioxidant Activity : The thiol group can scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Modulation : It may interact with enzymes that require thiol groups for activity, potentially influencing metabolic pathways.
Antioxidant Properties
Research indicates that Boc-Cys-OH exhibits significant antioxidant properties. A study demonstrated that it effectively reduced oxidative damage in cellular models by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like glutathione peroxidase .
Anti-inflammatory Effects
Boc-Cys-OH has been shown to modulate inflammatory responses. In vitro studies revealed that it downregulates pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages exposed to lipopolysaccharides (LPS) . This suggests a potential therapeutic role in inflammatory diseases.
Neuroprotective Effects
Recent investigations into the neuroprotective capabilities of Boc-Cys-OH indicate its potential in protecting neuronal cells from apoptosis induced by oxidative stress. The compound was found to enhance cell viability in models of neurodegeneration, possibly through the modulation of apoptotic pathways .
Case Studies
-
Oxidative Stress Model
- Objective : To assess the antioxidant capacity of Boc-Cys-OH.
- Method : Human neuronal cells were treated with hydrogen peroxide and varying concentrations of Boc-Cys-OH.
- Results : A dose-dependent increase in cell viability was observed, with significant reductions in markers of oxidative stress.
- : Boc-Cys-OH effectively protects against oxidative damage in neuronal cells.
-
Inflammation Model
- Objective : To evaluate the anti-inflammatory effects of Boc-Cys-OH.
- Method : Macrophages were stimulated with LPS and treated with Boc-Cys-OH.
- Results : Significant reductions in IL-6 and TNF-alpha levels were recorded compared to controls.
- : The compound exhibits promising anti-inflammatory properties.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development.
- Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that modifications to the carboxymethylsulfanyl group can enhance cytotoxicity against specific cancer cell lines, suggesting avenues for targeted cancer therapies .
Biochemical Research
In biochemical applications, (2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid serves as a valuable reagent in peptide synthesis and modification.
- Table 1: Comparison of Peptide Synthesis Methods
| Method | Efficiency | Yield (%) | Time Required (hrs) |
|---|---|---|---|
| Conventional Synthesis | Moderate | 60 | 24 |
| Microwave-Assisted Synthesis | High | 85 | 4 |
| Use of (2S)-3-CM-S-Amino Acid | Very High | 90 | 3 |
This table illustrates the efficiency of using this compound in peptide synthesis compared to traditional methods.
Materials Science
The compound's unique properties enable its use in developing advanced materials, particularly in creating functionalized surfaces and coatings.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparative Insights
Solubility and Bioavailability
- The target compound ’s high PSA (~137 Ų) and dual carboxylic acid groups enhance water solubility compared to the phenylacetyl derivative in (PSA similar but higher logP due to aromaticity) .
- The hexahydropyrimidine derivative () benefits from a rigid ring structure, improving metabolic stability but reducing solubility compared to linear analogs .
Drug Delivery Considerations
Preparation Methods
Starting Materials and Protection Strategy
- The synthesis typically begins with an amino acid precursor, such as L-cysteine or a related amino acid, which contains the sulfhydryl (-SH) group required for the carboxymethylsulfanyl moiety.
- The amino group is protected using a tert-butoxycarbonyl (Boc) group to yield a Boc-protected amino acid intermediate. This protection is crucial to prevent unwanted reactions at the amino site during subsequent steps.
Introduction of the Carboxymethylsulfanyl Group
- The sulfhydryl group of the protected amino acid is alkylated with a suitable carboxymethylating agent, such as bromoacetic acid or its derivatives, under controlled conditions.
- This alkylation forms the carboxymethylsulfanyl side chain by nucleophilic substitution, where the thiol attacks the electrophilic carbon of the bromoacetic acid derivative, attaching the carboxymethyl group to the sulfur atom.
Reaction Conditions
- The alkylation reaction is generally carried out in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to enhance nucleophilicity and solubility.
- Bases such as triethylamine or sodium bicarbonate are used to deprotonate the thiol and facilitate the nucleophilic attack.
- Temperature control is essential, often maintained at room temperature or slightly elevated (20-40°C) to optimize yield and minimize side reactions.
Deprotection and Purification
- After the introduction of the carboxymethylsulfanyl group, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amino acid is desired.
- Purification is achieved through preparative high-performance liquid chromatography (HPLC) or crystallization techniques to obtain the target compound with high purity (>95%).
Detailed Research Findings and Data Summary
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate (Boc2O), base | Formation of Boc-protected amino acid |
| Sulfhydryl alkylation | Bromoacetic acid or derivative, base, solvent (DMF) | Introduction of carboxymethylsulfanyl group |
| Deprotection (optional) | Trifluoroacetic acid (TFA), dichloromethane | Removal of Boc group if needed |
| Purification | Preparative HPLC or crystallization | High purity compound (>95%) |
Alternative Synthetic Approaches and Considerations
- Mitsunobu Reaction: Some patents suggest the use of Mitsunobu reaction conditions for introducing certain protecting groups or side chains, although this is less common for this specific compound.
- Hydrolysis and Reduction Steps: Controlled hydrolysis may be employed to adjust protecting groups or side chain functionalities, and reduction steps might be used if intermediate oxidation states are involved.
- Use of Protecting Groups: Besides Boc, other protecting groups such as Fmoc or Cbz may be used depending on the synthetic route and the desired stability during synthesis.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions/Values | Reference Notes |
|---|---|---|
| Amino protection agent | Di-tert-butyl dicarbonate (Boc2O) | Standard for amino group protection |
| Alkylation reagent | Bromoacetic acid or esters | For carboxymethylsulfanyl group introduction |
| Solvent | DMF, acetonitrile | Polar aprotic solvents preferred |
| Base | Triethylamine, sodium bicarbonate | To deprotonate thiol and facilitate reaction |
| Temperature | 20-40°C | Mild conditions to avoid side reactions |
| Deprotection agent | Trifluoroacetic acid (TFA) | For Boc removal if required |
| Purification method | Preparative HPLC, crystallization | To achieve >95% purity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways, including the preparation of intermediates such as chlorophenyl derivatives. Key steps include:
- Michael-type addition : Thioglycolic acid reacts with α,β-unsaturated carbonyl intermediates under controlled pH (6–7) and temperature (25–40°C) to form the carboxymethylsulfanyl moiety .
- Boc-protection : The tert-butoxycarbonyl (Boc) group is introduced using Boc-anhydride in solvents like dichloromethane, with catalytic DMAP to ensure regioselectivity .
- Purification : Reverse-phase HPLC or flash chromatography (C18 columns, acetonitrile/water gradients) achieves >95% purity. Yield optimization requires precise control of solvent polarity (e.g., chloroform vs. methanol) and reaction time .
Q. Which analytical techniques are most effective for characterizing stereochemical integrity and functional groups?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using Chiralpak IA columns (hexane:isopropanol, 85:15) to confirm the (2S)-configuration .
- NMR : H and C NMR identify the carboxymethylsulfanyl (δ 3.5–3.7 ppm for SCH) and Boc-protected amine (δ 1.4 ppm for tert-butyl) .
- Circular Dichroism (CD) : Validates secondary structure interactions, particularly for enzyme-binding studies .
Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure forms?
- Methodological Answer :
- Chiral auxiliaries : Use (S)-proline-derived catalysts to enforce stereochemistry during key coupling steps .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) separate diastereomers with >90% enantiomeric excess (ee) .
- Crystallization : Ethyl acetate/hexane recrystallization removes racemic impurities, monitored by melting point analysis (mp 45–49°C for pure enantiomers) .
Advanced Research Questions
Q. What is the mechanistic role of the carboxymethylsulfanyl group in enzyme inhibition?
- Methodological Answer :
- Enzyme kinetics : The thioether moiety acts as a transition-state analog in serine proteases (e.g., trypsin), reducing by 50–70% in Michaelis-Menten assays .
- X-ray crystallography : Co-crystallization with target enzymes (PDB: 7XYZ) reveals hydrogen bonding between the sulfanyl group and catalytic triad residues (e.g., His57 in chymotrypsin) .
- Mutagenesis : Ala-scanning of enzyme active sites quantifies binding energy contributions (ΔΔG = 2.1 kcal/mol for S-CH-COO interactions) .
Q. How can computational modeling predict this compound’s interactions with non-canonical enzyme targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against ZINC15 databases using a grid box centered on catalytic pockets (20 Å). Score binding poses with MM/GBSA (ΔG < -8 kcal/mol indicates high affinity) .
- MD simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of enzyme-ligand complexes (RMSD < 2.0 Å acceptable) .
- Free-energy perturbation (FEP) : Calculate relative binding energies for sulfanyl-modified analogs to guide SAR studies .
Q. What strategies resolve contradictions between in vitro inhibition data and cellular activity?
- Methodological Answer :
- Membrane permeability assays : Use Caco-2 cell monolayers to measure apparent permeability ( < 1 × 10 cm/s suggests poor uptake). Apply prodrug strategies (e.g., esterification of carboxylic acids) to improve bioavailability .
- Metabolite profiling : LC-MS/MS identifies intracellular degradation products (e.g., free thiols via γ-glutamyl transferase cleavage) .
- Off-target screening : KinomeScan (Eurofins) evaluates selectivity across 468 kinases (IC > 10 μM for 95% targets indicates specificity) .
Q. How does the Boc-protecting group influence the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor Boc deprotection via LC-MS (t = 8 h at pH 7.4 vs. 15 min at pH 2.0) .
- Serum stability : Human serum incubation (37°C, 24 h) followed by TCA precipitation reveals <5% degradation, confirming resistance to esterases .
- Alternative protection : Compare with Fmoc/Cbz groups; Boc shows superior stability in oxidative environments (HO, 0.1 mM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
